![molecular formula C19H24N2O2S B276790 N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B-cells, which play a critical role in the immune system. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
作用机制
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide works by inhibiting BTK, a key protein in the B-cell signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been shown to have significant biochemical and physiological effects on B-cell malignancies. In preclinical studies, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be effective in inducing partial or complete responses in patients with relapsed or refractory CLL and NHL.
实验室实验的优点和局限性
One of the main advantages of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and store.
未来方向
There are several future directions for research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of research is the exploration of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, there is ongoing research on the potential use of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in treating various B-cell malignancies. Its specificity for BTK and manageable side effects make it a promising candidate for further development in combination therapies and in other B-cell malignancies. Ongoing research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide and its potential use in combination with other agents will continue to advance our understanding of its mechanism of action and therapeutic potential.
合成方法
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is synthesized by a multistep process that involves the coupling of two key intermediates, 4,5-dimethyl-2-thiophenecarboxylic acid and N-(3-aminopropyl)-4-methylbenzamide, followed by acetylation and isopropylation of the amine group. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学研究应用
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating B-cell malignancies. In a phase I clinical trial, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was also found to be effective in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cell lines.
属性
产品名称 |
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide |
|---|---|
分子式 |
C19H24N2O2S |
分子量 |
344.5 g/mol |
IUPAC 名称 |
N-[3-[[acetyl(propan-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)21(15(5)22)11-17-13(3)14(4)24-19(17)20-18(23)16-9-7-6-8-10-16/h6-10,12H,11H2,1-5H3,(H,20,23) |
InChI 键 |
XZNFHFQKJCZMOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
规范 SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



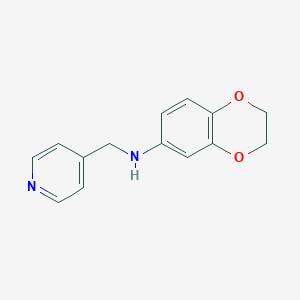
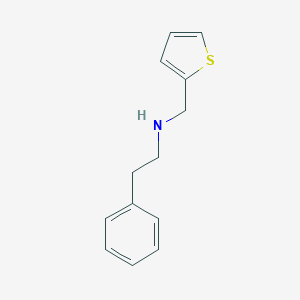
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

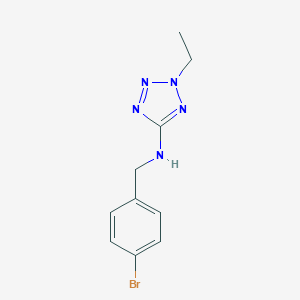
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
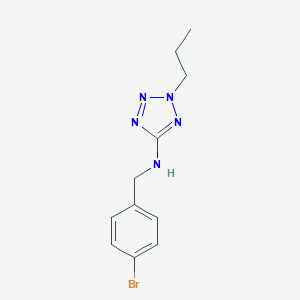
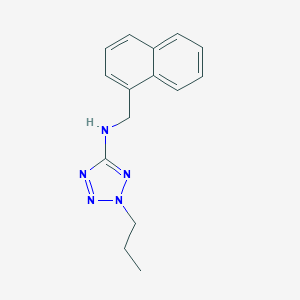
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

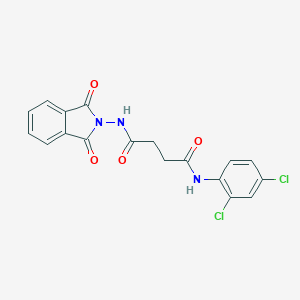
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
